molecular formula C8H14N4O11P2 B1204020 Ribavirin 5'-diphosphate CAS No. 63142-70-1

Ribavirin 5'-diphosphate

Katalognummer: B1204020
CAS-Nummer: 63142-70-1
Molekulargewicht: 404.16 g/mol
InChI-Schlüssel: HWSPXPQHONXITJ-AFCXAGJDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ribavirin 5’-diphosphate: is a phosphorylated derivative of ribavirin, an antiviral compound. Ribavirin itself is a synthetic nucleoside analog that mimics the structure of guanosine. Ribavirin 5’-diphosphate is formed when ribavirin undergoes phosphorylation at the 5’ position, resulting in the addition of two phosphate groups. This compound is an important metabolite of ribavirin and plays a crucial role in its antiviral activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ribavirin 5’-diphosphate typically involves the phosphorylation of ribavirin. One common method is the chemical phosphorylation using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoryl chloride (PCl3) in the presence of a base like pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent .

Industrial Production Methods: Industrial production of ribavirin 5’-diphosphate often employs enzymatic methods due to their higher specificity and yield. Enzymes such as nucleoside kinases are used to catalyze the phosphorylation of ribavirin. This method is advantageous as it operates under milder conditions and produces fewer by-products .

Analyse Chemischer Reaktionen

Types of Reactions: Ribavirin 5’-diphosphate can undergo various chemical reactions, including:

    Oxidation: Ribavirin 5’-diphosphate can be oxidized to form ribavirin 5’-triphosphate.

    Substitution: The phosphate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Substitution: Substitution reactions often require nucleophilic reagents and are carried out in polar solvents like dimethyl sulfoxide (DMSO).

Major Products:

Wissenschaftliche Forschungsanwendungen

Hepatitis C Treatment

Ribavirin is widely used in combination therapies for treating Hepatitis C virus (HCV) infections. Clinical studies have shown significant improvements in sustained virologic response (SVR) rates when ribavirin is included in treatment regimens:

  • Combination with Direct-Acting Antivirals : In patients treated with Daclatasvir and Sofosbuvir, the addition of ribavirin improved SVR from 90% to 97% .
  • Effectiveness Across Genotypes : Ribavirin has been effective across various HCV genotypes, demonstrating SVRs ranging from 44% to 100% depending on the genotype and combination therapy used .

Treatment of Lassa Fever

Recent case studies have highlighted the efficacy of ribavirin in treating Lassa fever:

  • Successful Remission : Two patients in Nigeria treated with ribavirin and dexamethasone showed significant recovery from severe Lassa fever symptoms, indicating ribavirin's potential beyond typical antiviral applications .

Cancer Therapy

Emerging research suggests that ribavirin may have anticancer properties:

  • Inhibition of Tumor Growth : Studies indicate that ribavirin can inhibit cell growth and induce apoptosis in various cancer cell lines, including those from nasopharyngeal carcinoma and breast cancer .
  • Enhancement of Radiotherapy : Ribavirin has been shown to enhance the effects of radiotherapy in cancer treatments, improving outcomes in xenograft models .

Data Table: Summary of Ribavirin Applications

ApplicationDisease/ConditionMechanism of ActionOutcome/Findings
Hepatitis CChronic HCV InfectionInhibition of viral RNA synthesisImproved SVR rates with combination therapies
Lassa FeverViral Hemorrhagic FeverAntiviral activitySuccessful patient recovery
CancerVarious CancersInduction of apoptosis and cell-cycle arrestReduced tumor growth and enhanced radiotherapy effects

Case Study 1: Hepatitis C Treatment

A clinical trial involving patients with HCV genotype 1 demonstrated that adding ribavirin to standard treatment increased the SVR rate significantly. Patients who received ribavirin alongside direct-acting antivirals achieved up to a 97% SVR rate compared to lower rates without it.

Case Study 2: Lassa Fever Treatment

Two patients treated for Lassa fever with ribavirin experienced complete recovery without sequelae. The treatment was associated with reduced symptoms and negative PCR results for the virus following therapy .

Case Study 3: Cancer Research

In a study examining the effects of ribavirin on nasopharyngeal carcinoma cells, researchers found that ribavirin significantly inhibited cell proliferation and induced apoptosis. These findings suggest potential therapeutic applications in oncology .

Wirkmechanismus

Ribavirin 5’-diphosphate exerts its antiviral effects through multiple mechanisms:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Ribavirin 5’-diphosphate is unique due to its broad-spectrum antiviral activity against both RNA and DNA viruses. Unlike other nucleoside analogs, it does not cause chain termination but instead induces lethal mutagenesis in viral genomes. This makes it a versatile and potent antiviral agent .

Biologische Aktivität

Ribavirin 5'-diphosphate (RDP) is an active metabolite of ribavirin, a broad-spectrum antiviral drug. The biological activity of RDP is crucial in understanding its mechanisms of action against various viral pathogens, particularly RNA viruses. This article delves into the biological activities associated with RDP, including its pharmacodynamics, mechanisms of action, and implications in clinical settings, supported by relevant data and case studies.

Ribavirin exerts its antiviral effects through several mechanisms, primarily through its phosphorylation to form RDP and subsequently ribavirin triphosphate (RTP). The following outlines the key actions of RDP:

  • Inhibition of Viral RNA Polymerase : RDP acts as a competitive inhibitor for viral RNA-dependent RNA polymerases (RdRps), leading to the misincorporation of ribavirin into viral RNA. This misincorporation can result in increased mutation rates in viral genomes, a phenomenon known as "error catastrophe" .
  • Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH) : RDP mimics inosine 5'-monophosphate, inhibiting IMPDH, which is crucial for the de novo synthesis of guanine nucleotides. This inhibition leads to a depletion of GTP pools necessary for viral replication .
  • Alteration of Host Cell Functions : RDP has been shown to affect host cellular processes, including the modulation of gene expression related to antiviral responses. For instance, ribavirin has been observed to downregulate histone methyltransferases in certain cancer cell lines, indicating potential epigenetic effects .

Pharmacokinetics and Metabolism

The conversion of ribavirin to its active forms involves several enzymes:

  • Adenosine Kinase : This enzyme phosphorylates ribavirin to its monophosphate form (RMP), which is then further phosphorylated to RDP and RTP .
  • Cytosolic 5'-Nucleotidase II : Recent studies suggest that this enzyme also plays a significant role in the phosphorylation process, particularly in erythrocytes where high levels of 2,3-bisphosphoglycerate are present .

Clinical Implications and Case Studies

Ribavirin has been primarily used in the treatment of viral infections such as hepatitis C and respiratory syncytial virus (RSV). Its effectiveness has been demonstrated through various clinical studies:

  • Hepatitis C Treatment : In combination therapies with pegylated interferon, ribavirin has shown significant improvements in sustained virological response (SVR) rates. Studies indicate that patients receiving ribavirin alongside interferon have higher SVR rates compared to those receiving interferon alone .
  • Cancer Treatment : Recent investigations have explored the repurposing of ribavirin as an anticancer agent due to its ability to inhibit eIF4E and IMPDH. A study involving patients with acute myeloid leukemia showed promising results with partial remissions observed after ribavirin treatment .

Data Summary

The following table summarizes key findings related to the biological activity and clinical applications of RDP.

Study/Source Findings Implications
PubMed Study on Phosphorylation Ribavirin is phosphorylated by adenosine kinase and cytosolic 5'-nucleotidase IIHighlights metabolic pathways for RDP formation
Cancer Study Ribavirin led to complete and partial remissions in AML patientsSuggests potential for repurposing in oncology
Hepatitis C Trials Higher SVR rates with ribavirin + interferon vs. interferon aloneSupports use in chronic hepatitis C treatment

Eigenschaften

IUPAC Name

[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O11P2/c9-6(15)7-10-2-12(11-7)8-5(14)4(13)3(22-8)1-21-25(19,20)23-24(16,17)18/h2-5,8,13-14H,1H2,(H2,9,15)(H,19,20)(H2,16,17,18)/t3-,4-,5-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSPXPQHONXITJ-AFCXAGJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00212489
Record name Ribavirin 5'-diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00212489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63142-70-1
Record name Ribavirin diphosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63142-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ribavirin 5'-diphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063142701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ribavirin 5'-diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00212489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ribavirin 5'-diphosphate
Reactant of Route 2
Reactant of Route 2
Ribavirin 5'-diphosphate
Reactant of Route 3
Ribavirin 5'-diphosphate
Reactant of Route 4
Ribavirin 5'-diphosphate
Reactant of Route 5
Ribavirin 5'-diphosphate
Reactant of Route 6
Ribavirin 5'-diphosphate
Customer
Q & A

Q1: How does Ribavirin 5'-diphosphate exert its antiviral effect?

A1: this compound primarily acts by inhibiting viral RNA-dependent RNA polymerases, the enzymes responsible for replicating viral RNA. This inhibition disrupts the viral life cycle by hindering the production of new viral proteins and genetic material. Studies demonstrate that this compound directly interacts with these polymerases, although the precise mechanism of inhibition remains an area of active research. [, , ] It's important to note that while Ribavirin 5'-triphosphate also exhibits inhibitory activity, this compound appears to be more potent in some viral systems. [, ]

Q2: Is this compound incorporated into viral RNA transcripts?

A2: No, research suggests that this compound does not get incorporated into newly synthesized viral RNA strands. Experiments using Vesicular Stomatitis Virus (VSV) and La Crosse virus demonstrated that the presence of this compound during transcription resulted in full-length viral transcripts with no detectable drug incorporation. [] This finding suggests that this compound exerts its inhibitory effect through direct interaction with the viral polymerase rather than by acting as a chain terminator.

Q3: Which viral systems are particularly susceptible to this compound's inhibitory effects?

A3: While Ribavirin and its metabolites demonstrate broad-spectrum antiviral activity, certain viruses appear more sensitive to this compound. For example, La Crosse virus, another RNA virus, exhibited significant susceptibility to this compound at concentrations as low as 0.1 microgram/ml. [] This finding highlights the potential for developing targeted therapies utilizing this compound or its analogs against specific viral infections.

Q4: Are there analytical challenges in studying Ribavirin and its metabolites?

A4: Analyzing Ribavirin and its phosphorylated metabolites, including this compound, can be challenging due to potential interferences from structurally similar compounds. For instance, in biological assays using recombinant human UGT1A1, components like uridine and its phosphorylated derivatives share the same nominal mass as Ribavirin and its metabolites. [] This similarity necessitates the use of high-resolution accurate mass spectrometry (HRAMS) techniques to differentiate these compounds and ensure accurate quantification. [] This approach underscores the importance of employing advanced analytical tools for studying this compound and further unraveling its antiviral mechanisms.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.